molecular formula C9H17Cl2N3 B2573194 3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride CAS No. 2247106-77-8

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride

Cat. No.: B2573194
CAS No.: 2247106-77-8
M. Wt: 238.16
InChI Key: PYJPRJCXQYTXMK-UHFFFAOYSA-N
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Description

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 and a molecular weight of 238.16 g/mol. This compound has garnered significant interest in scientific research due to its diverse range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride typically involves the reaction of 3-methylpyrazole with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylpyrazol-1-yl)piperidine: Similar structure but with a different position of the methyl group.

    3-(3-Ethylpyrazol-1-yl)piperidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-8-4-6-12(11-8)9-3-2-5-10-7-9;;/h4,6,9-10H,2-3,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPRJCXQYTXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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